2-(Azetidin-3-yloxy)pyrazine hydrochloride
Description
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIBRAJVOGMBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of Azetidin-3-ol with 2-Chloropyrazine
A key step involves the nucleophilic substitution of 2-chloropyrazine with azetidin-3-ol or its derivatives to form the pyrazinyloxy intermediate.
- Reaction conditions: The reaction is typically conducted in an inert solvent under controlled temperature (0–60 °C), often with a base to facilitate nucleophilic attack on the chloropyrazine.
- Yields: Moderate to good yields (30–78%) are reported for pyrazinyloxy intermediates depending on the substituents and reaction conditions.
- Purification: Extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, and chromatographic purification (e.g., silica gel column) are common.
Boc-Deprotection and Amine Formation
When Boc-protected azetidine derivatives are used, the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), yielding secondary amines.
- Yields: Boc-deprotection yields vary from 34% to 78%, influenced by reaction time and acid concentration.
- Purification: The resulting amines are often isolated as trifluoroacetate or hydrochloride salts for stability.
Salt Formation: Hydrochloride Preparation
The final step involves converting the free base to its hydrochloride salt by treating the amine or ether intermediate with hydrogen chloride in ethanol or another suitable solvent.
- Reaction conditions: Typically performed under nitrogen atmosphere in a high-pressure reactor or standard flask.
- Isolation: Precipitation of the hydrochloride salt occurs upon addition of HCl, followed by filtration, washing, and drying.
- Purity: HPLC purity of the hydrochloride salt can reach above 93%, often exceeding 99% after recrystallization.
Representative Synthesis Protocol (Adapted from Patent and Literature Data)
| Step | Reagents and Conditions | Description | Yield / Purity |
|---|---|---|---|
| 1 | Ethanol, hydrazine hydrate, 2-chloropyrazine, pH 6, 60-61 °C, 15 h | Formation of azetidinyl intermediate by nucleophilic substitution | 93.3% purity (HPLC) |
| 2 | Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid, reflux, 110 °C, 42 h | Etherification and reaction completion with acid catalysis | 99.1% purity (HPLC) |
| 3 | Pd/C catalyst, ethanol, hydrogen atmosphere, nitrogen protection | Reduction and hydrogenation step to finalize structure | Not specified |
| 4 | Ethanol solution of hydrogen chloride | Formation of hydrochloride salt, precipitation, washing, drying | High purity, stable solid |
Analytical and Purification Techniques
- Extraction: Organic phases are washed with saturated sodium chloride solution to remove impurities.
- Drying: Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
- Chromatography: Silica gel column chromatography using dichloromethane or ethyl acetate as eluents.
- Recrystallization: Using solvents such as MTBE (methyl tert-butyl ether) or ethanol to improve purity.
- HPLC Analysis: Used to monitor reaction progress and purity, with typical purities >93% after intermediate steps and >99% for final product.
Summary Table of Key Reaction Parameters and Outcomes
| Reaction Step | Temperature (°C) | Time (h) | Solvent(s) | Catalyst / Reagent | Yield (%) | Purity (HPLC) (%) |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 60-61 | 15 | Ethanol | Hydrazine hydrate | Not specified | 93.3 |
| Etherification / Acid catalysis | 110 (reflux) | 42 | Chlorobenzene | Trifluoroacetic anhydride, methylsulfonic acid | Not specified | 99.1 |
| Reduction / Hydrogenation | Room temp / pressure varies | Not specified | Ethanol | Pd/C, H2 | Not specified | Not specified |
| Hydrochloride salt formation | Room temp | Not specified | Ethanol | HCl | Not specified | >93 |
Research Findings and Industrial Considerations
- The synthetic route is efficient and scalable, using readily available starting materials such as 2-chloropyrazine and azetidin-3-ol derivatives.
- The use of acid catalysis and controlled pH adjustment is critical for high purity and yield.
- Reduction steps employing palladium on carbon under hydrogen atmosphere are effective for final structural modifications.
- The hydrochloride salt form improves compound stability and facilitates isolation as a crystalline solid.
- The method minimizes byproducts and is suitable for industrial production due to its straightforward operations and purification steps.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-yloxy)pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-(azetidin-3-yloxy)pyrazine hydrochloride serves as a crucial building block for synthesizing more complex molecules. Its ability to participate in various organic reactions makes it valuable for:
- Organic Synthesis: Used in the development of new compounds and materials.
- Catalysis: Acts as a catalyst in specific industrial processes, enhancing reaction efficiency.
Biology
The compound has shown promise in biological research, particularly for its potential therapeutic applications:
- Antimicrobial Activity: In vitro studies indicate significant effectiveness against various bacterial strains. Minimum inhibitory concentrations (MIC) range from 0.12 μg/mL to 0.98 μg/mL against common pathogens, suggesting its potential as an antibacterial agent.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 0.12 |
| S. aureus | 0.25 |
| P. aeruginosa | 0.98 |
- Anticancer Activity: Research indicates that the compound inhibits the growth of cancer cell lines, including breast cancer (MDA-MB-468) and renal cancer (A498), with IC50 values demonstrating significant cytotoxicity .
Industrial Applications
In industry, this compound is utilized for:
- Polymer Production: It plays a role in developing new polymers with enhanced properties.
- Material Science: Employed in creating novel materials with specific functionalities due to its unique chemical structure.
Case Studies and Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
-
Antimicrobial Mechanism:
- A study demonstrated that the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
- The mechanism involves binding to specific receptors on bacterial cells, which may inhibit essential processes such as protein synthesis.
-
Anticancer Mechanism:
- Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases.
- Structural activity relationship (SAR) studies suggest that modifications to the azetidine or pyrazine rings can enhance its anticancer potency.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. The pyrazine ring contributes to the compound’s stability and reactivity, enabling it to interact with biological molecules and potentially modulate biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of 2-(azetidin-3-yloxy)pyrazine hydrochloride are best understood in comparison with structurally related pyrazine derivatives. Below is a detailed analysis:
Core Structural Variations
Azetidine vs. Piperidine/Piperazine Derivatives
- 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS 950649-21-5): Replaces the azetidine ring with a six-membered piperidine ring.
- MK-212 (6-Chloro-2-(1-piperazinyl)pyrazine hydrochloride) : Incorporates a piperazine ring (a six-membered diamine) and a chlorine substituent on the pyrazine. This modification enhances 5-HT2C/2A receptor agonism but introduces cross-reactivity risks .
- 2-(Azetidin-3-yloxy)-6-chloropyrazine hydrochloride : Adds a chlorine atom to the pyrazine core, which may enhance halogen bonding in target binding pockets. The azetidine retains rigidity, favoring selective enzyme inhibition .
Pharmacological Activity
Key Research Findings
Structure-Activity Relationship (SAR) Insights
- Ring Size : Azetidine derivatives exhibit higher metabolic stability and target selectivity compared to piperidine/piperazine analogs due to reduced conformational freedom .
- Substituent Effects : Chlorine addition on pyrazine (e.g., 6-chloro analogs) enhances binding through halogen interactions but may increase cytotoxicity .
- Salt Forms : Hydrochloride salts improve solubility for in vitro assays, while trifluoroacetate (TFA) salts are preferred for intermediate purification .
Pharmacological Cross-Reactivity
- MK-212, a piperazine-containing analog, demonstrates dual 5-HT2C/2A receptor agonism, whereas azetidine-based compounds show negligible off-target activity in kinase assays .
Biological Activity
2-(Azetidin-3-yloxy)pyrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an azetidine ring linked to a pyrazine moiety. This unique combination contributes to its distinct chemical properties and biological activities.
| Component | Structure |
|---|---|
| Azetidine Ring | Azetidine |
| Pyrazine Moiety | Pyrazine |
| Molecular Formula | C₈H₉ClN₂O |
The mechanism of action of this compound involves its interaction with specific molecular targets. The azetidine ring enhances the compound’s binding affinity to certain enzymes or receptors, which modulates their activity. This interaction is crucial for its antimicrobial and anticancer effects, although the exact pathways are still under investigation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as a therapeutic agent in treating infections.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.12 μg/mL to 0.98 μg/mL against common pathogens, indicating strong antibacterial activity .
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the growth of cancer cell lines, suggesting a potential role in cancer therapy.
- Cell Lines Tested : Notable effectiveness was observed against breast cancer (MDA-MB-468) and renal cancer (A498), with IC50 values indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the azetidine or pyrazine components can significantly affect the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituting halogens on pyrazine | Increased antibacterial potency |
| Altering azetidine ring size | Affects binding affinity |
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a superior performance compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Research : In a preclinical trial, the compound was tested on various cancer cell lines, revealing selective cytotoxicity and minimal effects on normal cells. This selectivity underscores its therapeutic potential in oncology .
Q & A
Basic: What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)pyrazine hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis of azetidine-containing pyrazine derivatives often involves multi-step organic reactions, including nucleophilic substitution, cyclization, and salt formation. A one-pot methodology using ionic liquids (e.g., [BMIM]OH) as dual solvent-catalysts can enhance reaction efficiency by reducing side products and improving yields, as demonstrated in the synthesis of structurally related pyrazine derivatives . Optimization strategies include:
- Temperature control : Elevated temperatures (e.g., 120°C) improve reaction kinetics but must avoid thermal degradation .
- Additives : Co-solvents like DMSO can stabilize intermediates and enhance ionic liquid catalytic activity .
- Reaction monitoring : MALDI-TOF-MS and NMR spectroscopy are critical for real-time tracking of intermediates .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of azetidine-containing pyrazine derivatives?
Answer:
Contradictions in pharmacological data often arise from differences in assay conditions, target specificity, or compound purity. Methodological approaches include:
- Target validation : Use selective receptor antagonists (e.g., SB 204741 for 5-HT2C receptors) to confirm binding specificity .
- Pathway mapping : Analyze biochemical pathways (e.g., serotonin transport inhibition) using gene knockout models or enzyme activity assays to isolate mechanisms .
- Dose-response studies : Establish EC50/IC50 curves under standardized conditions to account for variability in cellular permeability or metabolic stability .
Basic: What spectroscopic and chromatographic methods are validated for characterizing this compound?
Answer:
Rigorous characterization requires a combination of:
- 1H/13C NMR : To confirm azetidine ring substitution patterns and pyrazine backbone integrity .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., NIST-validated databases ensure accuracy) .
- HPLC-PDA : To assess purity (>95%) and detect impurities using reverse-phase columns with trifluoroacetic acid modifiers .
Advanced: What computational approaches are suitable for modeling the electronic excitation dynamics of this compound?
Answer:
The multiconfiguration time-dependent Hartree (MCTDH) method enables realistic simulation of electronic states (S1/S2) and vibrational couplings in pyrazine derivatives . Key steps include:
- 24-mode Hamiltonian modeling : Incorporates all vibrational degrees of freedom to predict absorption spectra .
- Symmetry analysis : Exploits molecular symmetry (e.g., planar pyrazine rings) to reduce computational complexity .
- Non-adiabatic dynamics : Traces conical intersections between excited states to explain ultrafast relaxation processes .
Basic: How does pH affect the stability of this compound in aqueous solutions?
Answer:
The compound’s stability is pH-dependent due to protonation of the azetidine nitrogen and pyrazine ring:
- Acidic conditions (pH < 3) : Accelerate hydrolysis of the azetidine ring, leading to degradation products .
- Neutral to slightly alkaline (pH 7–8) : Optimal for short-term storage (2–8°C) to minimize decomposition .
- Buffered solutions : Use phosphate or citrate buffers to stabilize the hydrochloride salt form during in vitro assays .
Advanced: How can statistical experimental design improve the formulation of sustained-release delivery systems for this compound?
Answer:
Design of experiments (DoE) methodologies optimize formulation parameters while minimizing trials:
- Central composite design (CCD) : Evaluates non-linear interactions between excipient ratios and release kinetics .
- Response surface analysis : Identifies critical factors (e.g., polymer viscosity, drug loading) affecting dissolution profiles .
- Accelerated stability testing : Uses Arrhenius models to predict shelf-life under varying humidity and temperature conditions .
Basic: What are the critical safety considerations for handling this compound in laboratory settings?
Answer:
Safety protocols align with GHS guidelines for pyrazine derivatives:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors released during decomposition .
- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .
Advanced: How can researchers elucidate the role of azetidine-pyrazine derivatives in modulating specific biochemical pathways?
Answer:
Mechanistic studies require integrated omics and pharmacological tools:
- Transcriptomics : RNA sequencing identifies differentially expressed genes post-treatment (e.g., serotonin transporters) .
- Metabolomic profiling : LC-MS tracks pathway-specific metabolites (e.g., tryptophan catabolites) to map downstream effects .
- Kinase activity assays : Use FRET-based probes to quantify inhibition of kinases linked to pyrrolopyrazine activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
